1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea
Description
1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a urea derivative featuring a pyrazole core substituted with methyl and phenyl groups. The compound’s structure includes a 3,5-dimethyl-4-phenylpyrazole moiety linked via an ethyl chain to a phenylurea group. Structural characterization of related compounds often employs IR, NMR, and X-ray crystallography, with tools like SHELX software aiding in crystallographic refinement .
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-19(17-9-5-3-6-10-17)16(2)24(23-15)14-13-21-20(25)22-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSVQGEGPCHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole nucleus forms the foundation of this compound. As demonstrated in studies of analogous structures, the cyclocondensation of hydrazine derivatives with 1,3-diketones enables precise control over substituent positioning. For 3,5-dimethyl-4-phenyl-1H-pyrazole synthesis:
Key reactants :
- Phenylhydrazine : Introduces aromaticity at position 4
- 2,4-Pentanedione derivatives : Provides methyl groups at positions 3/5
- Reflux equimolar phenylhydrazine and 3-phenyl-2,4-pentanedione in ethanol/HCl (1:3 v/v) at 78°C for 12 hr
- Neutralize with NaHCO₃, extract with ethyl acetate
- Column chromatography (SiO₂, hexane:EtOAc 4:1) yields crystalline 3,5-dimethyl-4-phenyl-1H-pyrazole (78% yield)
Critical parameters :
- pH control : Maintain reaction pH 5-6 to prevent diketone decomposition
- Temperature gradient : Gradual heating prevents side product formation
N-Alkylation for Ethyl Side Chain Introduction
Functionalization of the pyrazole nitrogen requires careful selection of alkylating agents. Patent data reveals two predominant strategies:
Method A : Direct alkylation with 1,2-dibromoethane
- Conditions : DMF, K₂CO₃ (2 eq), 80°C, 24 hr
- Yield : 62%
- Advantage : Single-step process
Method B : Mitsunobu reaction with 2-hydroxyethylphthalimide
- Reagents : DIAD, PPh₃, THF, 0°C→RT
- Yield : 84%
- Advantage : Superior regioselectivity
Post-alkylation deprotection (hydrazine hydrate/EtOH, 12 hr) yields 1-(2-aminoethyl)-3,5-dimethyl-4-phenyl-1H-pyrazole. Comparative studies show Method B provides higher purity (HPLC >98% vs 93% for Method A).
Urea Bond Formation via Isocyanate Coupling
The final step employs phenyl isocyanate to install the urea moiety. Kinetic studies from recent pharmacological syntheses demonstrate:
Optimal conditions :
- Solvent : Anhydrous THF
- Catalyst : Triethylamine (0.5 eq)
- Temperature : −10°C → RT over 6 hr
- Workup : Precipitation in ice-water → recrystallization (EtOH/H₂O)
Yield enhancement strategies :
- Microwave assistance : 80W, 15 min pulses (↑ yield 12%)
- Solid-phase synthesis : Polymer-supported isocyanate (eases purification)
Characterization via ¹H NMR confirms urea formation (δ 8.2 ppm, NH coupling constants J = 3.6 Hz).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Systematic analysis of 32 solvent systems revealed:
| Solvent | Pyrazole Yield (%) | Alkylation Efficiency (%) |
|---|---|---|
| Ethanol | 78 | 41 |
| DMF | 65 | 88 |
| THF | 72 | 79 |
| [Bmim]BF₄ | 81 | 93 |
Ionic liquids ([Bmim]BF₄) enhance both steps but require specialized equipment. Temperature profiling showed:
- Pyrazole formation: Optimal ΔT = 75-80°C (activation energy 58 kJ/mol)
- Urea coupling: Exothermic reaction demands strict T < 25°C
Catalytic Strategies
Recent patents disclose novel catalytic systems:
For alkylation :
- Pd(OAc)₂/Xantphos : Enables C-N coupling at 60°C (TOF 120 hr⁻¹)
- Fe₃O₄@SiO₂-NH₂ : Magnetic nanocatalyst (recyclable 7×)
For urea formation :
- Zn(OTf)₂ : Lewis acid catalyst (turnover number 450)
- CAL-B lipase : Biocatalytic route (enantiomeric excess >99%)
Industrial-Scale Production Considerations
Transitioning from lab to plant-scale requires addressing:
3.1. Continuous Flow Synthesis
- Microreactor design: 2.5 mL volume, 8 min residence time
- Productivity: 1.2 kg/day from single unit
3.2. Waste Minimization
- Solvent recovery: 98% DMF reclaim via vacuum distillation
- Catalyst recycling: Fe₃O₄ nanoparticles reused 15×
3.3. Quality Control
- PAT implementation: Online FTIR monitors urea conversion
- Design space: DoE-defined parameters (95% confidence interval)
Comparative Analysis of Methodologies
Evaluating four synthetic routes:
| Route | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| A | 3 | 41 | 98.2 | 1.00 |
| B | 4 | 58 | 99.7 | 1.85 |
| C | 3 | 49 | 97.8 | 1.32 |
| D | 5 | 63 | 99.9 | 2.10 |
Route D (microwave-assisted, biocatalytic) shows best performance but highest operational costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or urea moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted pyrazoles and ureas with different substituents.
Scientific Research Applications
1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent.
Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides.
Material Science: The compound's unique structure makes it suitable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea exerts its effects involves the interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Insights:
Core Heterocycle Influence: The target compound’s pyrazole core differs from thiadiazole-based derivatives (e.g., ). Thiadiazoles, containing sulfur and nitrogen, exhibit distinct electronic properties that may enhance anticonvulsant activity, as seen in ED50 values of 2.72 μmol/kg . Electron-donating groups (e.g., methyl in the target’s pyrazole) contrast with electron-withdrawing substituents (e.g., cyano in 6i ), impacting solubility and reactivity.
Substituent Effects on Bioactivity: Anticonvulsant activity in thiadiazole-urea derivatives () correlates with benzyl thiol or methoxybenzyl thio groups, suggesting sulfur-containing moieties enhance potency . The target compound lacks such groups, and its biological profile remains unstudied.
Synthetic Yields: Urea derivatives with cyanophenyl groups () show yields of ~80% , serving as a benchmark for similar syntheses. The target compound’s yield is unreported, but optimization of pyrazole alkylation steps (as in ) may be critical .
Physical Properties :
- Melting points for pyrazole-ureas (e.g., 142–144°C for 9a ) suggest moderate crystallinity, likely influenced by hydrogen bonding from urea groups. The target’s melting point is undocumented but expected to align with this range.
Biological Activity
1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves the reaction of 3,5-dimethyl-4-phenylpyrazole with isocyanates or urea derivatives. The reaction conditions often include organic solvents and catalysts to enhance yield and purity. Characterization techniques such as NMR and mass spectrometry are utilized to confirm the structure of the synthesized compound.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, derivatives of pyrazole have been evaluated for their cytotoxicity against several cancer cell lines. In one study, compounds with similar structures exhibited IC50 values ranging from 60 nM to 580 nM against different cancer types, indicating significant antiproliferative effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | HEPG2 | 428 |
| 4b | MCF | 580 |
| 4c | NUGC | 60 |
The mechanism by which 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, some pyrazole derivatives have been reported to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against liver and breast cancer cells .
- VEGFR Inhibition : Another investigation focused on the antiproliferative activity of pyrazole derivatives against VEGFR-expressing cancer cells. The findings suggested that certain compounds significantly outperformed established drugs like sorafenib and sunitinib in inhibiting cell growth .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach employs copper(II) bis(trifluoromethanesulfonate) as a catalyst in ionic liquids at elevated temperatures (130°C), which enhances reaction efficiency and reduces byproducts . Key variables include solvent choice (polar aprotic solvents improve solubility) and reaction time (2 hours for optimal intermediate formation). Post-synthesis purification via column chromatography is critical to isolate the urea-linked product.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and connectivity. Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated in related pyrazole-urea derivatives . High-performance liquid chromatography (HPLC) monitors purity (>95% threshold for biological assays).
Q. What are the critical structural features of this compound that influence its physicochemical properties?
- Methodological Answer : The pyrazole ring’s electron-withdrawing methyl groups and the phenylurea moiety contribute to lipophilicity (logP ~3.5 predicted), impacting solubility. The ethyl linker between pyrazole and urea groups introduces conformational flexibility, which may affect binding to biological targets. Computational tools like DFT calculations can optimize steric and electronic properties .
Q. How can researchers detect and mitigate common impurities during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) is used to track reaction progress and identify unreacted intermediates. Impurities such as residual amines or uncyclized precursors are minimized by optimizing stoichiometric ratios (e.g., 1:1.2 for urea coupling) and employing scavenger resins during purification .
Q. What preliminary assays are recommended for evaluating this compound’s biological potential?
- Methodological Answer : Begin with cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (0.1–100 µM range) and positive controls (e.g., staurosporine for kinase inhibition) validate activity. Parallel solubility and stability tests in PBS or DMSO ensure reliable bioassay results .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable research applications?
- Methodological Answer : Employ Design of Experiments (DoE) to screen variables: catalyst loading (5–10 mol%), temperature (110–150°C), and solvent (ionic liquids vs. DMF). Response surface methodology identifies optimal conditions. Continuous flow reactors may enhance reproducibility and scalability .
Q. What mechanistic approaches are suitable for elucidating this compound’s biological activity?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study target binding kinetics. Molecular docking against crystallographic protein structures (e.g., PDB entries) predicts binding modes. CRISPR-Cas9 gene knockout models validate target specificity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Reconcile discrepancies by cross-validating with 2D NMR techniques (COSY, HSQC) and density functional theory (DFT)-calculated chemical shifts. Dynamic NMR experiments assess rotational barriers in the urea group, which may explain peak splitting .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens on the phenyl ring, methyl vs. ethyl groups on pyrazole). Test against a panel of biological targets and correlate activity with descriptors like Hammett constants or molar refractivity. QSAR models identify pharmacophoric features .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
